molecular formula C13H9BrO2 B12220908 2-Bromo-4-phenoxybenzaldehyde

2-Bromo-4-phenoxybenzaldehyde

Cat. No.: B12220908
M. Wt: 277.11 g/mol
InChI Key: BNUGQDGSEYTNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9BrO2 It is a substituted benzaldehyde, characterized by the presence of a bromine atom at the second position and a phenoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-phenoxybenzaldehyde typically involves the bromination of 4-phenoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is introduced in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-phenoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-4-phenoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-phenoxybenzaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in biochemical reactions. The bromine atom can participate in halogen bonding, influencing molecular interactions. The phenoxy group can engage in π-π stacking interactions, affecting the compound’s binding affinity to various molecular targets .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-phenoxybenzaldehyde is unique due to the combination of its bromine and phenoxy substituents, which confer distinct reactivity and interaction profiles. This makes it particularly useful in synthetic chemistry and potential drug development .

Properties

Molecular Formula

C13H9BrO2

Molecular Weight

277.11 g/mol

IUPAC Name

2-bromo-4-phenoxybenzaldehyde

InChI

InChI=1S/C13H9BrO2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-9H

InChI Key

BNUGQDGSEYTNMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.